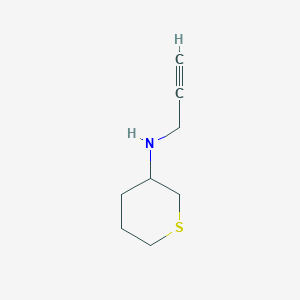![molecular formula C9H12 B13627433 2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
2-Ethynylbicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring with an ethynyl group attached.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require mild temperatures and inert atmospheres to prevent unwanted side reactions. The cycloisomerization process is driven by the release of ring strain in the cyclopropane ring, making it a thermodynamically favorable reaction.
Industrial Production Methods: While specific industrial production methods for 2-ethynylbicyclo[41This would include optimizing the reaction conditions for larger volumes and ensuring the availability of high-purity catalysts and starting materials .
化学反応の分析
Types of Reactions: 2-Ethynylbicyclo[4.1.0]heptane can undergo a variety of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethynylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Used in the synthesis of polymers and materials with unique properties
作用機序
The mechanism by which 2-ethynylbicyclo[4.1.0]heptane exerts its effects is primarily through its ability to undergo ring-opening reactions. The release of ring strain provides a driving force for these reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
類似化合物との比較
Bicyclo[4.1.0]heptane: Lacks the ethynyl group but shares the bicyclic structure.
Bicyclo[3.1.0]hexane: Smaller ring system with similar strain characteristics.
Norbornene (Bicyclo[2.2.1]hept-5-ene): Another strained bicyclic compound with different reactivity patterns
Uniqueness: 2-Ethynylbicyclo[4.1.0]heptane is unique due to the presence of the ethynyl group, which adds to its reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists looking to explore new reaction pathways and develop novel materials .
特性
分子式 |
C9H12 |
|---|---|
分子量 |
120.19 g/mol |
IUPAC名 |
2-ethynylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12/c1-2-7-4-3-5-8-6-9(7)8/h1,7-9H,3-6H2 |
InChIキー |
SRLXZPYCFKLMHT-UHFFFAOYSA-N |
正規SMILES |
C#CC1CCCC2C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


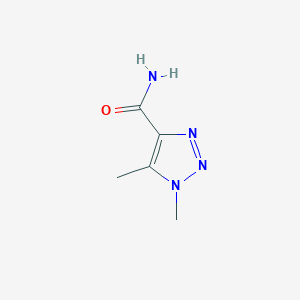
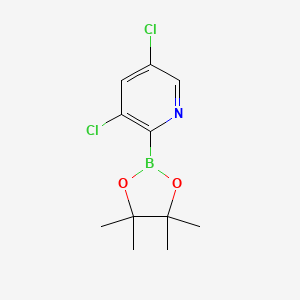
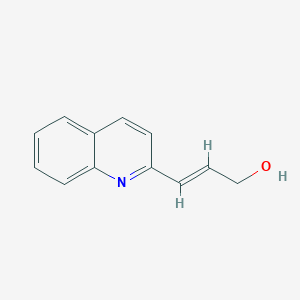
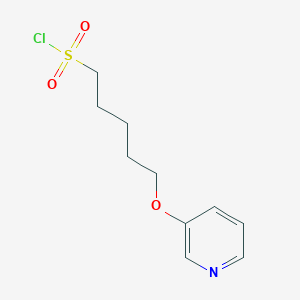
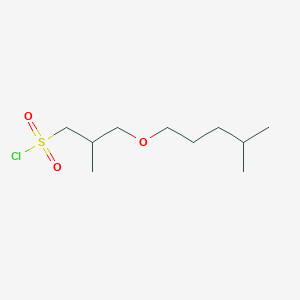
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
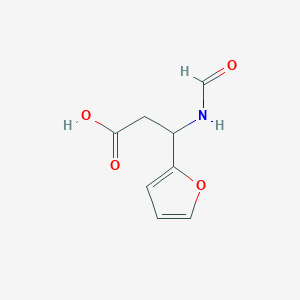
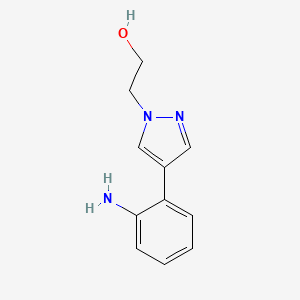
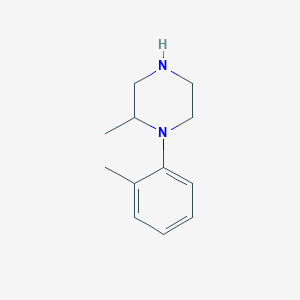
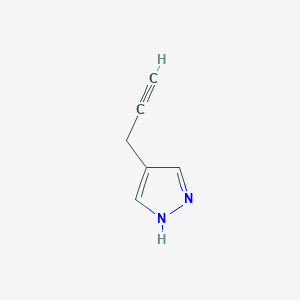
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
